molecular formula C27H28ClN3O3 B251204 3-chloro-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

3-chloro-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B251204
M. Wt: 478 g/mol
InChI Key: JRSHRRUKKVNXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in the regulation of cell growth, survival, and metabolism. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

The PKB/Akt pathway is a key signaling pathway that regulates various cellular processes, including cell growth, survival, and metabolism. The pathway is activated by growth factors and other stimuli, leading to the activation of PKB/Akt, which in turn phosphorylates downstream targets involved in cell survival and proliferation. 3-chloro-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide inhibits the activity of PKB/Akt by binding to its active site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
In addition to its anticancer properties, 3-chloro-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to have other biochemical and physiological effects. The compound has been demonstrated to inhibit the expression of inflammatory cytokines, which are involved in various inflammatory diseases. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes and metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is its high selectivity for the PKB/Akt pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. However, the compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-chloro-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of the PKB/Akt pathway, which could have improved therapeutic efficacy and fewer side effects. Another area of research is the evaluation of the compound's effects on other cellular pathways and its potential therapeutic applications in other diseases. Finally, the development of novel drug delivery systems for 3-chloro-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide could improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 4-(4-(4-methylbenzoyl)piperazin-1-yl)aniline with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, followed by a cyclization step to form the benzamide derivative.

Scientific Research Applications

3-chloro-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PKB/Akt pathway. It has also been demonstrated to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C27H28ClN3O3

Molecular Weight

478 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C27H28ClN3O3/c1-3-34-25-13-8-21(18-24(25)28)26(32)29-22-9-11-23(12-10-22)30-14-16-31(17-15-30)27(33)20-6-4-19(2)5-7-20/h4-13,18H,3,14-17H2,1-2H3,(H,29,32)

InChI Key

JRSHRRUKKVNXJU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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